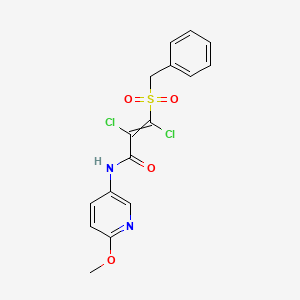
Neodymium(Iii) 2,4-Pentanedionate (Reo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is a coordination compound that involves neodymium ions complexed with acetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate typically involves the reaction of neodymium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
NdCl3+3C5H8O2→Nd(C5H7O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the neodymium(3+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction may produce neodymium(II) complexes.
Aplicaciones Científicas De Investigación
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: Utilized in the production of advanced materials, such as high-performance magnets and luminescent materials.
Mecanismo De Acción
The mechanism of action of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves the coordination of the neodymium ion with the acetylacetonate ligands. This coordination stabilizes the neodymium ion and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(II) acetylacetonate
- Titanium diisopropoxide bis(acetylacetonate)
- Copper(II) acetylacetonate
- Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
Uniqueness
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is unique due to its specific coordination environment and the properties imparted by the neodymium ion. Compared to other metal acetylacetonates, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in applications requiring these characteristics.
Propiedades
Fórmula molecular |
C15H21NdO6 |
|---|---|
Peso molecular |
441.56 g/mol |
Nombre IUPAC |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Clave InChI |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


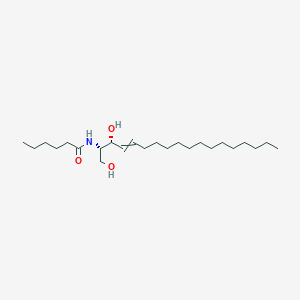
![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
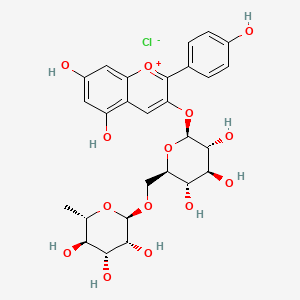
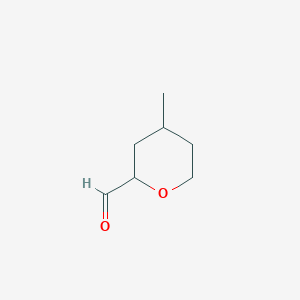
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)



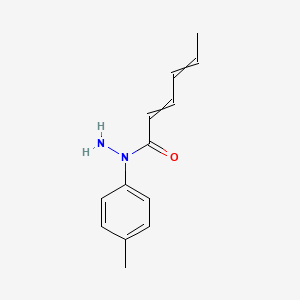
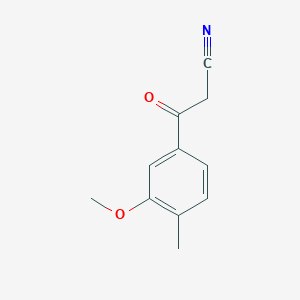
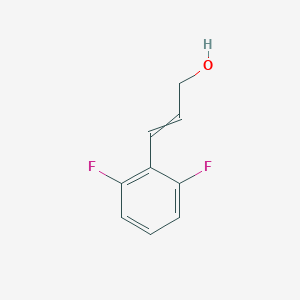
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
